(+)-Subersic acid

MAPKAP Kinase 2 Inflammation Meroterpenoid

Researchers studying MK2-dependent inflammatory signaling face a critical gap: generic meroterpenoids cannot substitute for (+)-subersic acid due to stark functional divergence among structurally related analogs. The (-)-enantiomer inhibits 15-HLO, while (+)-subersic acid selectively targets MK2 (IC50=9.6 µM). • Validated MK2 inhibitor-enables dissection of TNF-α/IL-6 regulation downstream of p38 MAPK • Gram-scale synthetic accessibility (6-step, 8.6% yield from (-)-sclareol) supports SAR and repeat-dose studies • Structurally characterized (NMR, MS); distinct from 15-HLO inhibitors like jaspaquinol and (+)-subersin

Molecular Formula C27H38O3
Molecular Weight 410.6 g/mol
Cat. No. B1247224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Subersic acid
Synonyms(+)-subersic acid
subersic acid
Molecular FormulaC27H38O3
Molecular Weight410.6 g/mol
Structural Identifiers
SMILESCC1=C(C2(CCCC(C2CC1)(C)C)C)CCC(=CCC3=C(C=CC(=C3)C(=O)O)O)C
InChIInChI=1S/C27H38O3/c1-18(7-10-20-17-21(25(29)30)11-13-23(20)28)8-12-22-19(2)9-14-24-26(3,4)15-6-16-27(22,24)5/h7,11,13,17,24,28H,6,8-10,12,14-16H2,1-5H3,(H,29,30)/b18-7+/t24-,27+/m0/s1
InChIKeyRIYHRKNIDKXDII-UEKCLBEQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Subersic Acid Overview


(+)-Subersic acid is a meroterpenoid natural product originally isolated from the Indonesian marine sponge Acanthodendrilla sp. [1]. It is structurally characterized by a diterpene fragment linked to an aromatic p-hydroxybenzoic acid moiety [2]. This compound functions as an inhibitor of mitogen-activated protein kinase-activated protein kinase 2 (MK2; EC 2.7.11.1), a key enzyme in the p38 MAPK signaling pathway that regulates the production of pro-inflammatory cytokines such as TNF-α and IL-6 [3]. Its established role as a protein kinase inhibitor and metabolite positions it as a chemical tool for investigating cellular stress and inflammatory signaling [1].

Pathway Context p38 MAPK / MK2 signaling axis
Selection Attribute MK2 inhibitor tool compound
Use Context Inflammatory signaling assay studies

(+)-Subersic Acid Selectivity Profile


Meroterpenoids and related sponge-derived terpenoids exhibit highly divergent biological activities depending on subtle variations in their stereochemistry and functional groups. Generic substitution within this class is not scientifically valid because these structural differences result in dramatic shifts in target affinity and selectivity [1]. For instance, while the enantiomer (−)-subersic acid demonstrates preferential inhibition of human 15-lipoxygenase (15-HLO), (+)-subersic acid is characterized by its specific inhibition of MK2 [2]. Furthermore, other terpenoids from the same source, such as (+)-subersin, show essentially no inhibition of 15-HLO (IC50 > 100 μM), and jaspaquinol exhibits potent 15-HLO inhibition but lacks MK2 activity [3]. This stark functional divergence, even among structurally close analogs, necessitates precise compound selection based on quantitative target engagement data rather than structural class similarity.

Enantiomer (−)-Subersic Acid
Inhibits 15-HLO, not MK2; enantiomer substitution would likely shift target pathway and confound MK2-dependent readouts.
Structural Analog (+)-Subersin
Shows essentially no MK2 inhibition; class-level similarity does not predict MK2 target engagement.
Jaspaquinol
A potent 15-HLO inhibitor with no reported MK2 activity; selecting based on scaffold alone risks pathway mismatch.

Comparative Evidence: (+)-Subersic Acid


MK2 Inhibition Potency vs. (+)-Makassaric Acid

In a direct comparative assay, (+)-subersic acid exhibited 2.1-fold greater potency against MK2 than its structural analog (+)-makassaric acid [1]. This difference is statistically meaningful given the shared assay conditions and structural similarity of the two meroterpenoids.

MK2 Inhibition vs. (+)-Makassaric Acid
Head-to-head
9.6 µM
Supports MK2 inhibitor screening context
2.1-fold over (+)-makassaric acid (IC50 20 µM); in vitro kinase assay
MAPKAP Kinase 2 Inflammation Meroterpenoid

MK2 vs. 15-HLO Inhibition Selectivity

The enantiomeric pair of subersic acid demonstrates a clear functional divergence. (+)-Subersic acid inhibits MK2 with an IC50 of 9.6 µM [1]. In contrast, its enantiomer (−)-subersic acid shows minimal MK2 inhibition but instead acts as a 15-HLO inhibitor with an IC50 of 15 µM [2]. This illustrates that the stereochemistry dictates a binary switch in target engagement.

MK2 vs. 15-HLO Selectivity
Cross-study comparable
(+)-Subersic acid MK2 IC50 9.6 µM
(−)-Subersic acid 15-HLO IC50 15 µM
Enantiomer-specific target engagement context
Stereochemistry dictates target switch; MK2 vs. 15-HLO assay platforms
Target Selectivity Enantiomer Lipoxygenase

Scalable Synthetic Route

A 2015 synthetic route provides access to (+)-subersic acid in 6 steps with an overall yield of 8.6% from the commercially available starting material (−)-sclareol [1]. This represents a significant improvement over the previous synthesis, which required 14 steps and achieved only a 4.3% overall yield [1]. The current 6-step route has been demonstrated to produce gram-scale quantities [1].

Scalable Synthetic Route
Direct head-to-head
6 steps, 8.6% overall yield
Prior synthesis: 14 steps, 4.3% yield
Supports scalable synthesis workflow
Reported from (−)-sclareol; gram-scale synthesis demonstrated
Total Synthesis Process Chemistry Scalability

15-HLO Inhibition: Jaspaquinol and (−)-Jaspic Acid Comparison

While (+)-subersic acid is an MK2 inhibitor, its enantiomer (−)-subersic acid serves as a 15-HLO inhibitor. For users seeking 15-HLO inhibition, a comparison of (−)-subersic acid to other potent in-class terpenoids is essential for informed selection. In a head-to-head assay, (−)-subersic acid exhibited an IC50 of 15 µM against human 15-HLO [1]. This places it 50-fold less potent than jaspaquinol (IC50 = 0.3 µM) and 10.7-fold less potent than (−)-jaspic acid (IC50 = 1.4 µM) [1].

15-HLO Inhibition Context
Cross-study comparable
(−)-Subersic acid IC50 15 µM
Jaspaquinol IC50 0.3 µM
(−)-Jaspic acid IC50 1.4 µM
Reinforces MK2 selectivity context
(+)-Subersic acid not suitable for 15-HLO studies; human enzyme assay
15-Lipoxygenase Terpenoid Inflammation

Applications of (+)-Subersic Acid


MK2-Dependent Inflammation in Cell Models

Given its established MK2 inhibitory activity (IC50 = 9.6 µM) and structural divergence from 15-HLO inhibitors [1], (+)-subersic acid is best utilized as a tool compound to dissect the role of MK2 in p38 MAPK-mediated inflammatory signaling. It enables researchers to distinguish MK2-dependent effects on cytokine production (e.g., TNF-α, IL-6) from other parallel pathways. The gram-scale synthetic accessibility [2] further supports its use in repeat-dose cell culture experiments.

Lead Optimization and SAR Studies

The 6-step, 8.6% yield synthesis from (−)-sclareol [2] provides a practical entry point for medicinal chemistry programs aiming to develop more potent and selective MK2 inhibitors. This route enables the generation of analogs and derivatives for structure-activity relationship (SAR) investigations, a critical step in drug discovery. Its improved efficiency over the previous 14-step route [2] reduces the cost and time associated with analog synthesis.

Analytical and Metabolomics Reference Standard

As a well-characterized meroterpenoid isolated from marine sponges, (+)-subersic acid serves as a valuable reference standard for the chemical profiling of sponge extracts and the identification of related natural products. Its spectroscopic data (NMR, MS) are established [1], facilitating its use in dereplication studies and metabolomic analyses of marine biodiversity.

Application
Selection Property
Validation Focus
MK2 signaling pathway studies
MK2 inhibition profile
p38 MAPK cytokine endpoint review
MK2 inhibitor lead optimization
Scalable synthetic route
Analog synthesis and SAR assay context
Marine natural product dereplication
Spectroscopic characterization
NMR/MS profiling and reference comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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